CP 226269

Catalog No.
S524279
CAS No.
220941-93-5
M.F
C18H19FN4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP 226269

CAS Number

220941-93-5

Product Name

CP 226269

IUPAC Name

5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole

Molecular Formula

C18H19FN4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2

InChI Key

PQOIDBZLMJMYCD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CP-226269; CP 226269; CP226269.

Canonical SMILES

C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4

The exact mass of the compound 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole is 310.1594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP 226269 is a research compound identified as a selective dopamine D4 receptor agonist.[1] It is primarily utilized in neuroscience to investigate the specific roles of D4 receptors in the brain, including their potential implications in the pathophysiology of mental illnesses such as schizophrenia.[1] Unlike broader-acting dopamine agonists, the value of CP 226269 lies in its subtype selectivity, allowing for more precise dissection of D4-mediated signaling pathways. Studies have employed this tool compound to differentiate the effects of D4 receptor activation from those of D2/D3 receptors in various behavioral models.[1]

Substituting CP 226269 with a less selective dopamine agonist can lead to confounding results and misinterpretation of experimental outcomes. While other compounds may activate dopamine receptors, they often co-activate D2 and D3 subtypes, which can produce distinct or even opposing physiological and behavioral effects. For example, research using CP 226269 has been instrumental in demonstrating that D4 receptor activation does not produce antidepressant-like effects in the rat forced swim test, in contrast to the effects observed with D2/D3 receptor agonists.[1] Procuring a compound without confirmed D4 selectivity for D4-specific pathway investigation introduces unacceptable experimental variables, undermining the validity and reproducibility of the research.

Functional Selectivity: Differentiating D4 Agonism from D2/D3-Mediated Effects

In a head-to-head comparison in the rat forced swim test, a standard model for assessing antidepressant-like activity, CP 226269 demonstrated a clear functional differentiation from D2/D3 agonists. While the D2/D3 agonist quinpirole significantly decreased immobility, CP 226269 had no significant effect at doses up to 30 mg/kg, indicating that D4 receptor activation via CP 226269 does not produce the same behavioral output as D2/D3 activation in this assay.[1]

Evidence DimensionImmobility Time in Forced Swim Test (% of Control)
Target Compound DataNo significant change from control at doses up to 30 mg/kg
Comparator Or BaselineQuinpirole (D2/D3 agonist): Significant decrease from control
Quantified DifferenceQualitatively different behavioral outcome (No effect vs. antidepressant-like effect)
ConditionsRat forced swim test; intraperitoneal administration.

This evidence confirms that CP 226269 allows researchers to isolate D4-specific pathways without the confounding antidepressant-like behavioral effects mediated by D2/D3 receptors.

Biochemical Pathway Activation: Specific Stimulation of Phospholipid Methylation

In HEK293 cells expressing the human D4.4 receptor, CP 226269 was shown to stimulate phospholipid methylation, a key signal transduction pathway. The compound elicited this effect with an EC50 of 1.7 μM.[1] This contrasts with the action of the antagonist clozapine, which inhibits this pathway. This demonstrates the compound's utility in activating a specific, quantifiable biochemical cascade downstream of the D4 receptor.

Evidence DimensionEC50 for Phospholipid Methylation Stimulation
Target Compound Data1.7 μM
Comparator Or BaselineClozapine (Antagonist): Inhibition of pathway
Quantified DifferenceN/A (Agonist vs. Antagonist)
ConditionsHEK293 cells expressing human D4.4 receptors.

For researchers studying D4-mediated signal transduction, this provides a specific, quantifiable agonist activity metric essential for designing and interpreting in vitro biochemical assays.

Isolating D4 Receptor Contributions to Behavior

For in vivo studies aiming to differentiate the specific behavioral roles of the D4 receptor from the more extensively studied D2/D3 receptors. The lack of antidepressant-like effects in the forced swim test makes CP 226269 the right choice for investigating D4 function in models of cognition, motivation, or psychosis without the confounding variable of mood-related behavioral changes.[1]

In Vitro Assays of D4-Specific Signal Transduction

As a tool compound for activating D4 receptors in cell-based assays to study downstream signaling. Its demonstrated ability to stimulate phospholipid methylation provides a clear, measurable endpoint for screening other potential D4-modulating compounds or for investigating the mechanics of D4 signal transduction.[2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

310.15937479 Da

Monoisotopic Mass

310.15937479 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WX4CVT9DYH

Wikipedia

CP-226,269

Dates

Last modified: 08-15-2023
1: Basso AM, Gallagher KB, Bratcher NA, Brioni JD, Moreland RB, Hsieh GC, Drescher K, Fox GB, Decker MW, Rueter LE. Antidepressant-like effect of D(2/3) receptor-, but not D(4) receptor-activation in the rat forced swim test. Neuropsychopharmacology. 2005 Jul;30(7):1257-68. PubMed PMID: 15688083.
2: Sharma A, Kramer ML, Wick PF, Liu D, Chari S, Shim S, Tan W, Ouellette D, Nagata M, DuRand CJ, Kotb M, Deth RC. D4 dopamine receptor-mediated phospholipid methylation and its implications for mental illnesses such as schizophrenia. Mol Psychiatry. 1999 May;4(3):235-46. PubMed PMID: 10395213.

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